Z-Dap-OH
Overview
Description
Z-Dap-OH, also known as Nα-Z-L-2,3-Diaminopropionic acid or Z-Dpr-OH, is a compound with the linear formula H2NCH2CH(NHCO2CH2C6H5)CO2H . It has a molecular weight of 238.24 . It is an important building block for the synthesis of peptides containing DAP residues .
Synthesis Analysis
Z-Dap-OH is used in the synthesis of peptides. It is a key component in the creation of peptides containing DAP residues, such as bleomycins, edeines, and tuberactinomycins .Molecular Structure Analysis
The molecular structure of Z-Dap-OH is represented by the SMILES stringNCC@HOCc1ccccc1)C(O)=O
. It has a molecular formula of C11H14N2O4 . Physical And Chemical Properties Analysis
Z-Dap-OH has a density of 1.3±0.1 g/cm^3, a boiling point of 463.8±45.0 °C at 760 mmHg, and a flash point of 234.3±28.7 °C . It has a molar refractivity of 60.1±0.3 cm^3, a polar surface area of 102 Å^2, and a molar volume of 182.7±3.0 cm^3 .Scientific Research Applications
Summary of Application
Z-Dap-OH, also known as Nα-Z-D-2,3-Diaminopropionic acid , has been used as a surfactant in the growth of various ZnO nanostructures . These nanostructures have been applied in the fabrication of dye-sensitized solar cells .
Methods of Application
ZnO nanostructures were grown onto glass substrates by an aqueous chemical method at a relatively low temperature (90 °C) . Various structure directing agents or organic surfactants such as diaminopropane (DAP), polyacrylic acid (PAA) and polyethylenimine (PEI) were used to modify the surface morphology . The organic surfactants play an important role in modifying the morphology .
Results or Outcomes
The samples were further used to fabricate dye sensitized solar cells. The highest photocurrent (670 μA) and efficiency were observed for the ZnO:PEI sample . Vertically aligned ZnO nanorods, hexagonal nanorods, faceted rods, nanoneedles and polydispersed nanotower and nanoneedles were successfully synthesized with different surfactants (PEI, PAA, DAP and DAP + PAA) by a facile aqueous chemical route at low temperature .
properties
IUPAC Name |
(2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRXVSTFGNURG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Dap-OH | |
CAS RN |
35761-26-3 | |
Record name | Na-Z-L-2,3-diaminopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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